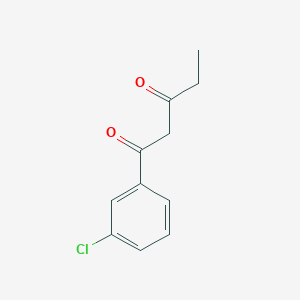

1-(3-Chlorophenyl)pentane-1,3-dione

Description

1-(3-Chlorophenyl)pentane-1,3-dione is a diketone compound featuring a pentane backbone with ketone groups at positions 1 and 3, substituted by a 3-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in enolate-mediated reactions and coordination chemistry. The electron-withdrawing chlorine atom at the meta position enhances the electrophilicity of the carbonyl groups, influencing reactivity and selectivity in chemical transformations.

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

1-(3-chlorophenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H11ClO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |

InChI Key |

LCWNKNHNNUOMAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)pentane-1,3-dione typically involves the reaction of 3-chlorobenzaldehyde with acetylacetone under acidic or basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent dehydrogenation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)pentane-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural Isomers: Positional Variations in Ketone Groups

1-(3-Chlorophenyl)pentane-1,4-dione

Positional Isomers: Chlorophenyl Substituent Variations

1-(4-Chlorophenyl)pentane-1,3-dione

- Structure : Chlorine substituent at the para position of the phenyl ring.

- Synthesis : Prepared via sodium hydride-mediated condensation of propionic acid and 1-(4-chlorophenyl)ethan-1-one in DMF .

- Key Differences : The para-chloro substituent induces distinct electronic effects (symmetrical electron withdrawal) compared to the meta position, which may influence crystallization behavior and intermolecular interactions.

Halogen-Substituted Analogues

1-(4-Bromophenyl)pentane-1,3-dione

- Structure : Bromine replaces chlorine at the para position.

- Properties: Molecular weight 255.11 g/mol (vs. 216.66 g/mol for 3-chloro analogue). Bromine’s higher electronegativity enhances electron-withdrawing effects, accelerating enolate formation and nucleophilic additions .

- Applications : Used in synthetic pathways requiring robust electrophilic carbonyl groups.

Substituent-Type Variations

1-(4-Methylphenyl)pentane-1,3-dione

- Structure : Methyl group at the para position (electron-donating).

- Key Differences: The methyl group increases electron density on the phenyl ring, reducing carbonyl electrophilicity. This diminishes enolate stability and reaction kinetics compared to chloro-substituted analogues .

Chain-Length Variants

1-(3-Chlorophenyl)butane-1,3-dione

- Structure : Shorter butane backbone (4 carbons vs. pentane’s 5 carbons).

- Safety Profile : Classified under UN GHS guidelines; requires precautions for inhalation and skin contact .

- Key Differences : Reduced chain length decreases molecular flexibility and may lower boiling points compared to pentane derivatives.

Data Tables

Table 2: Reactivity and Electronic Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.